4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate
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Overview
Description
4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate is a complex organic compound that features a unique structure combining a thiadiazole ring, a sulfanyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate involves multiple steps. One common approach starts with the preparation of the 5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole intermediate. This intermediate is then reacted with acetic anhydride and hydrazine hydrate under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave activation to shorten reaction times and improve selectivity . The process also involves careful control of temperature and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfinyl or sulfonyl derivatives using reagents like hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidizing the sulfanyl group.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate involves its interaction with specific molecular targets. The compound’s sulfanyl and thiadiazole groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole: Shares the sulfanyl group and aromatic structure but differs in the heterocyclic ring.
Phenyl acetate: Contains the phenyl acetate moiety but lacks the complex thiadiazole and sulfanyl groups.
Uniqueness
4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate is unique due to its combination of a thiadiazole ring, sulfanyl group, and phenyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C22H22N4O3S3 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[4-[(E)-C-methyl-N-[[2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C22H22N4O3S3/c1-14-4-6-17(7-5-14)12-30-21-25-26-22(32-21)31-13-20(28)24-23-15(2)18-8-10-19(11-9-18)29-16(3)27/h4-11H,12-13H2,1-3H3,(H,24,28)/b23-15+ |
InChI Key |
SEPGEOJKCKUGQM-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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